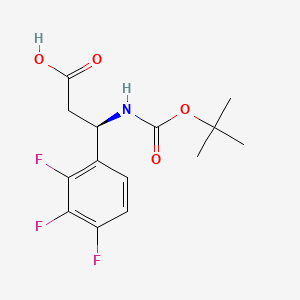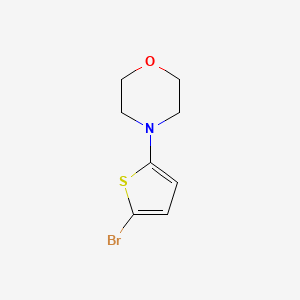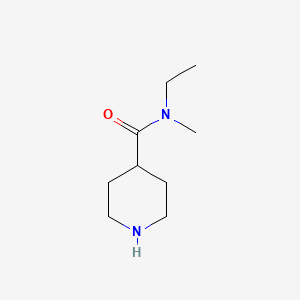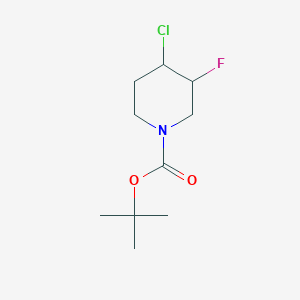
Tert-butyl 4-chloro-3-fluoropiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-chloro-3-fluoropiperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group, a chlorine atom, and a fluorine atom attached to the piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-chloro-3-fluoropiperidine-1-carboxylate typically involves the reaction of 4-chloro-3-fluoropiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butyl 4-chloro-3-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to remove the ester group or to modify the piperidine ring.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products Formed:
Substitution Reactions: Products with different substituents on the piperidine ring.
Hydrolysis: 4-chloro-3-fluoropiperidine-1-carboxylic acid.
Reduction: Various reduced forms of the piperidine derivative.
Applications De Recherche Scientifique
Chemistry: Tert-butyl 4-chloro-3-fluoropiperidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may be used in the development of new drugs or as a tool to investigate biochemical pathways.
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of drugs targeting specific receptors or enzymes. It may also be explored for its pharmacological properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in various manufacturing processes.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate
- Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate
- Tert-butyl 4,4-dimethoxy-3-oxopiperidine-1-carboxylate
Uniqueness: Tert-butyl 4-chloro-3-fluoropiperidine-1-carboxylate is unique due to the specific combination of substituents on the piperidine ring. The presence of both chlorine and fluorine atoms can significantly affect its chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C10H17ClFNO2 |
|---|---|
Poids moléculaire |
237.70 g/mol |
Nom IUPAC |
tert-butyl 4-chloro-3-fluoropiperidine-1-carboxylate |
InChI |
InChI=1S/C10H17ClFNO2/c1-10(2,3)15-9(14)13-5-4-7(11)8(12)6-13/h7-8H,4-6H2,1-3H3 |
Clé InChI |
RXYQQALNQYMHFE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C(C1)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Azabicyclo[3.2.1]octane-4-carboxylicacidhydrochloride](/img/structure/B13547833.png)
![1-[(1-Methyl-1H-pyrazol-3-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13547843.png)
![2-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13547853.png)


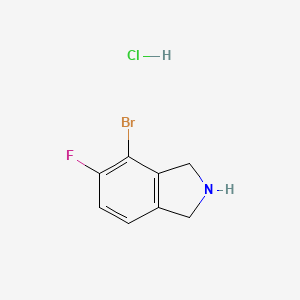
![6-(3-Bromopropyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13547879.png)
